![molecular formula C18H16N4O3 B3020650 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034559-03-8](/img/structure/B3020650.png)

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

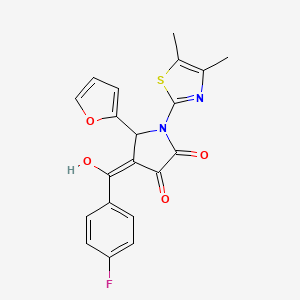

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains a triazole nucleus. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Molecular Structure Analysis

Triazoles have two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific molecular structure of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is not provided in the available sources.Scientific Research Applications

- Anticancer Properties : Triazole derivatives have shown promise as potential anticancer agents. For instance, one specific triazole derivative demonstrated effective cytotoxic activity against various cancer cell lines with low IC50 values .

- Anticonvulsant Activity : Some medicinal compounds containing the 1,2,3-triazole core exhibit anticonvulsant properties, making them relevant for neurological disorders .

- Click Chemistry : The 1,2,3-triazole motif is widely used in click chemistry due to its facile synthesis. Click reactions involving triazoles are valuable for creating complex molecules, drug candidates, and bioconjugates .

- Metal-Catalyzed 1,3-Dipolar Cycloaddition : Researchers have explored metal-catalyzed methods for synthesizing 1,2,3-triazoles, which can be useful in drug development .

- Supramolecular Assemblies : Triazole-containing compounds participate in supramolecular interactions, leading to the formation of functional materials and host-guest complexes .

- Polymer Chemistry : Incorporating triazoles into polymer structures can enhance material properties, such as mechanical strength and thermal stability .

- Bioorthogonal Labeling : Triazoles serve as bioorthogonal handles for site-specific labeling of biomolecules. Researchers use them in bioconjugation strategies for imaging and drug delivery .

- Fluorescent Imaging : Triazole-based fluorescent probes enable visualization of cellular processes and molecular interactions .

- Hydrogen Bonding : The hydrogen bonding ability of triazoles contributes to their utility in various contexts, including crystal engineering and supramolecular chemistry .

- Aromatic Character : The aromatic nature of the triazole ring influences its reactivity and stability in different environments .

Drug Discovery and Medicinal Chemistry

Organic Synthesis and Click Chemistry

Materials Science and Supramolecular Chemistry

Chemical Biology and Bioconjugation

Other Applications

Safety And Hazards

While triazoles and their derivatives have significant therapeutic importance, adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects . The specific safety and hazards associated with “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” are not provided in the available sources.

properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-18(14-6-7-16-17(10-14)25-12-24-16)21-15(11-22-19-8-9-20-22)13-4-2-1-3-5-13/h1-10,15H,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUWHBKTBSWKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile](/img/structure/B3020567.png)

![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3020572.png)

![methyl 2-[[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate](/img/structure/B3020574.png)

![(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3020575.png)

![N-(2-methoxyphenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B3020581.png)

![N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3020582.png)

![7-[(E)-but-2-enyl]-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3020588.png)

![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3020589.png)